Propanenitrile, 3-(isodecyloxy)-

Description

BenchChem offers high-quality Propanenitrile, 3-(isodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(isodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

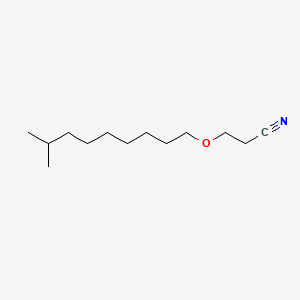

Structure

3D Structure

Properties

CAS No. |

2167502-93-2 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

3-(8-methylnonoxy)propanenitrile |

InChI |

InChI=1S/C13H25NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-9,11-12H2,1-2H3 |

InChI Key |

XDCQMQXLBGPTHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Propanenitrile, 3 Isodecyloxy

Alkoxy-Acrylonitrile Reaction Mechanisms

The formation of Propanenitrile, 3-(isodecyloxy)- often involves the reaction of an isodecyloxy precursor with an acrylonitrile-based molecule. This transformation is typically achieved through mechanisms that facilitate the formation of the ether bond and the propanenitrile backbone.

Base-Catalyzed Etherification Reactions in Nitrile Synthesis

A common and effective method for synthesizing ethers is the Williamson ether synthesis. byjus.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of Propanenitrile, 3-(isodecyloxy)-, this would entail the deprotonation of isodecyl alcohol to form the corresponding isodecyloxide, which then acts as a nucleophile.

The isodecyloxide ion attacks an electrophilic three-carbon synthon containing a leaving group, such as 3-halopropanenitrile. The reaction proceeds via an SN2 mechanism, where the nucleophilic alkoxide displaces the halide, forming the C-O bond and yielding Propanenitrile, 3-(isodecyloxy)-. The use of a base is crucial for the initial deprotonation of the alcohol, and common bases include sodium hydride or potassium hydroxide (B78521). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being employed to facilitate the reaction. byjus.com

A patent describes a process for preparing 3-(hexenyloxy)propanenitriles through the base-catalyzed addition of acrylonitrile (B1666552) to unbranched hexenols. google.com This suggests a similar Michael addition-type reaction could be applicable for the synthesis of Propanenitrile, 3-(isodecyloxy)-, where the isodecyloxide adds to the β-carbon of acrylonitrile.

Nucleophilic Addition Strategies for Propanenitrile Backbone Formation

The propanenitrile backbone can be constructed through nucleophilic addition reactions. The carbonyl group in aldehydes and ketones is susceptible to attack by nucleophiles due to the partial positive charge on the carbon atom. science-revision.co.uk One key reaction is the addition of a cyanide ion to an aldehyde or ketone to form a cyanohydrin (hydroxynitrile). chemguide.co.ukchemguide.co.uk

While not a direct route to Propanenitrile, 3-(isodecyloxy)-, this strategy is fundamental in building nitrile-containing molecules. For instance, a precursor aldehyde containing the isodecyloxy group could react with a cyanide source to introduce the nitrile functionality. Subsequent chemical modifications would then be necessary to arrive at the final product structure.

The addition of nucleophiles to nitriles themselves is another important reaction class. wikipedia.org Grignard reagents, for example, can add to nitriles to form ketones after hydrolysis. youtube.comchadsprep.com This reactivity highlights the electrophilic nature of the nitrile carbon, which can be exploited in various synthetic transformations.

Advanced Synthetic Approaches to Substituted Propanenitriles

Beyond classical methods, advanced synthetic strategies offer more efficient and selective routes to substituted propanenitriles like Propanenitrile, 3-(isodecyloxy)-.

Catalytic Synthesis Pathways for Carbon-Oxygen Bond Formation

Transition metal catalysis has become a powerful tool for forming carbon-oxygen bonds. nih.govnumberanalytics.com Catalytic cycles, often involving transition metals like palladium or copper, can facilitate the coupling of alcohols with various partners to form ethers. numberanalytics.com These methods can offer milder reaction conditions and greater functional group tolerance compared to traditional etherification reactions. nih.gov

For the synthesis of Propanenitrile, 3-(isodecyloxy)-, a catalytic approach could involve the coupling of isodecyl alcohol with a suitable three-carbon synthon containing a nitrile group. For example, a palladium-catalyzed reaction could couple isodecyl alcohol with a molecule like 3-bromopropanenitrile. The catalytic cycle would typically involve oxidative addition of the alkyl halide to the metal center, followed by reaction with the alcohol and reductive elimination to yield the ether product and regenerate the catalyst. numberanalytics.com

A patent discloses a novel process for synthesizing 3,3-dialkoxy propionitrile (B127096) using a palladium/copper catalyst system in supercritical carbon dioxide. google.com This demonstrates the potential of catalytic methods in the synthesis of related nitrile compounds.

Multi-Step Synthesis from Precursor Molecules

The synthesis of Propanenitrile, 3-(isodecyloxy)- can also be achieved through a multi-step sequence starting from simpler, more readily available precursor molecules. youtube.comlibretexts.org This approach allows for the systematic construction of the target molecule by introducing the required functional groups in a controlled manner.

A plausible multi-step synthesis could begin with the reaction of isodecyl alcohol with a suitable protecting group to prevent unwanted side reactions. The protected alcohol could then be subjected to a series of reactions to build the propanenitrile chain. For example, a protected isodecyl halide could be used in an SN2 reaction with a cyanide source to introduce the nitrile group. libretexts.org Subsequent deprotection would then yield the final product.

Alternatively, one could start with a molecule already containing the nitrile group and modify it to introduce the isodecyloxy moiety. For instance, 3-hydroxypropanenitrile could be a starting point. The hydroxyl group could be converted to a good leaving group, such as a tosylate, which can then be displaced by isodecyloxide in a Williamson ether synthesis-type reaction.

Green Chemistry Principles in Propanenitrile, 3-(isodecyloxy)- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve sustainability. acs.org In the context of Propanenitrile, 3-(isodecyloxy)- synthesis, several green chemistry strategies can be considered.

One key principle is the use of catalytic reactions, which can reduce the amount of waste generated compared to stoichiometric reactions. researchgate.net As discussed in section 2.2.1, transition metal-catalyzed C-O bond formation offers a greener alternative to traditional methods. Biocatalysis, using enzymes or whole microorganisms, is another promising green approach. journals.co.za Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and the need for harsh reagents. journals.co.zaazolifesciences.com For instance, nitrile hydratases can selectively hydrolyze nitriles to amides, which could be a step in a larger synthetic sequence. journals.co.za

Atom economy is another important green chemistry metric. researchgate.net Reactions that incorporate all the atoms of the starting materials into the final product are considered highly atom-economical. The addition of isodecyl alcohol to acrylonitrile, if feasible, would be a highly atom-economical route to Propanenitrile, 3-(isodecyloxy)-.

Atom Economy and Efficiency in Reaction Design

Atom economy is a crucial concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comacs.org The ideal atom economy is 100%, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.com

For the synthesis of Propanenitrile, 3-(isodecyloxy)- via the cyanoethylation of isodecyl alcohol, the reaction is an addition reaction. In principle, addition reactions have the potential for 100% atom economy because all the atoms of the reactants are incorporated into the single product.

Theoretical Atom Economy Calculation:

To illustrate the high atom economy of this pathway, a theoretical calculation can be performed.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Acrylonitrile | C₃H₃N | 53.06 |

| Isodecyl alcohol | C₁₀H₂₂O | 158.28 |

| Product | ||

| Propanenitrile, 3-(isodecyloxy)- | C₁₃H₂₅NO | 211.35 |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (211.35 / (53.06 + 158.28)) x 100 ≈ 100%

Solvent Selection and Waste Minimization Strategies

The choice of solvent and the strategies to minimize waste are critical for developing a green and sustainable synthetic process.

Solvent Selection:

For the cyanoethylation reaction, the choice of solvent can significantly impact the reaction rate and selectivity. Ideally, the reaction could be run without a solvent, using the excess of one of the reactants (typically the alcohol) as the reaction medium. This approach, known as a "neat" reaction, would be the most environmentally friendly option as it eliminates solvent-related waste.

However, if a solvent is necessary to facilitate mixing or to control the reaction temperature, several factors should be considered for a green solvent choice:

Low Toxicity and Environmental Impact: Solvents should be chosen to minimize harm to human health and the environment.

Recyclability: The ability to recover and reuse the solvent is crucial for waste reduction.

Renewable Feedstocks: Solvents derived from renewable resources are preferred over petrochemical-based solvents.

Energy Efficiency: The energy required for solvent removal and purification should be minimized.

For the synthesis of Propanenitrile, 3-(isodecyloxy)-, polar aprotic solvents could potentially be used, but their environmental impact would need careful consideration. Water could be a greener alternative for some chemical reactions. cas.org Another innovative approach in similar syntheses involves the use of supercritical carbon dioxide as a reaction medium, which can lead to high conversion rates and selectivity. evitachem.com

Waste Minimization Strategies:

Beyond solvent selection, several other strategies can be employed to minimize waste in the synthesis of Propanenitrile, 3-(isodecyloxy)-:

Catalyst Optimization: Using a highly active and selective catalyst can maximize the conversion of reactants to the desired product and minimize the formation of byproducts. The catalyst should also be easily separable from the reaction mixture for reuse.

Process Intensification: Techniques such as continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes.

Purification Techniques: Employing greener purification methods, such as distillation for product separation instead of chromatography which uses large volumes of solvents, can significantly reduce waste generation. Any unreacted starting materials could also be recovered and recycled back into the process.

Byproduct Valorization: If any side reactions are unavoidable, exploring potential applications for the byproducts can turn waste into a valuable resource.

By integrating the principles of atom economy and thoughtful solvent selection and waste minimization, the synthesis of Propanenitrile, 3-(isodecyloxy)- can be designed to be more environmentally benign.

Chemical Reactivity and Mechanistic Studies of Propanenitrile, 3 Isodecyloxy

Transformations Involving the Nitrile Moiety

The nitrile group in Propanenitrile, 3-(isodecyloxy)- serves as a versatile handle for the introduction of various functionalities, most notably primary amines and carbonyl compounds.

Reductive Amination and Formation of Amine Derivatives

The reduction of the nitrile group to a primary amine is a fundamental transformation. This is typically achieved through catalytic hydrogenation or with chemical hydrides. For instance, the reduction of Propanenitrile, 3-(isodecyloxy)- would yield 3-(isodecyloxy)propan-1-amine. This reaction is of significant industrial importance for the synthesis of ether amines, which are valuable as corrosion inhibitors, fuel additives, and surfactants.

The general reaction can be represented as:

NC-CH₂CH₂-O-C₁₀H₂₁ + 2H₂ → H₂N-CH₂CH₂CH₂-O-C₁₀H₂₁

Commonly used methods for this transformation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or cobalt, often under elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine, minimizing the formation of secondary and tertiary amine byproducts.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent. The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

A related and highly useful process is reductive amination , where a carbonyl compound reacts with an amine in the presence of a reducing agent. While Propanenitrile, 3-(isodecyloxy)- itself does not undergo this reaction directly, its reduction product, 3-(isodecyloxy)propan-1-amine, can participate in reductive amination with aldehydes or ketones to form more complex secondary or tertiary amines. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 1: Illustrative Conditions for Reductive Amination of Propanenitrile, 3-(isodecyloxy)- (Note: This data is illustrative and based on general procedures for nitrile reduction, as specific experimental data for this compound is limited in publicly available literature.)

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psi) | Product |

| Raney Nickel | Methanol/Ammonia (B1221849) | 100-150 | 500-1500 | 3-(isodecyloxy)propan-1-amine |

| Raney Cobalt | Dioxane/Ammonia | 120-160 | 800-2000 | 3-(isodecyloxy)propan-1-amine |

| Lithium Aluminum Hydride | Diethyl Ether/THF | 25-60 | Ambient | 3-(isodecyloxy)propan-1-amine |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to Propanenitrile, 3-(isodecyloxy)- would initially form an imine salt, which upon aqueous workup, hydrolyzes to a ketone.

This two-step sequence provides a valuable method for the synthesis of ketones with a specific carbon skeleton. For example, the reaction of Propanenitrile, 3-(isodecyloxy)- with methylmagnesium bromide would yield 4-(isodecyloxy)butan-2-one after hydrolysis.

The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon, breaking one of the pi bonds of the C≡N triple bond. The resulting imine anion is then protonated during the aqueous workup to form an imine, which is subsequently hydrolyzed to the ketone.

Hydrolytic Cleavage and Carboxylic Acid Generation

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. The hydrolysis of Propanenitrile, 3-(isodecyloxy)- would yield 3-(isodecyloxy)propanoic acid. This reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis: This involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.

The rate of hydrolysis can be influenced by the presence of substituents, with electron-withdrawing groups generally accelerating the reaction.

Reactions at the Isodecyloxy Ether Linkage

The ether linkage in Propanenitrile, 3-(isodecyloxy)- is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically in the presence of strong acids.

Ether Cleavage and Exchange Reactions

The cleavage of ethers is most effectively achieved with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction of Propanenitrile, 3-(isodecyloxy)- with excess HI or HBr would lead to the cleavage of the ether bond, yielding an alkyl halide and an alcohol, which may be further converted to another alkyl halide.

The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. Given the structure of the isodecyl group (a branched primary alkyl group), the reaction at the isodecyloxy side would likely involve an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon atom of the protonated ether. Cleavage could also potentially occur at the propyl side.

The products of the reaction would depend on the specific conditions and the point of cleavage. For instance, cleavage at the isodecyl-oxygen bond would yield isodecyl iodide or bromide and 3-hydroxypropanenitrile.

Functionalization of the Isodecyl Alkyl Chain

The isodecyl alkyl chain is largely unreactive due to the presence of only C-H and C-C single bonds. However, functionalization can be achieved through free-radical reactions, such as radical halogenation. Under UV light or at high temperatures, Propanenitrile, 3-(isodecyloxy)- could react with halogens (e.g., Cl₂ or Br₂) to introduce a halogen atom onto the isodecyl chain. The position of halogenation would be influenced by the relative stability of the resulting alkyl radicals, with tertiary C-H bonds being the most reactive.

This functionalization opens up possibilities for further synthetic modifications, allowing for the introduction of other functional groups onto the alkyl chain via nucleophilic substitution reactions.

Table 2: Summary of Chemical Transformations

| Section | Transformation | Reagents/Conditions | Product Type |

| 3.1.1 | Reductive Amination | H₂/Catalyst (Raney Ni, Co), LiAlH₄ | Primary Amine |

| 3.1.2 | Nucleophilic Addition | Grignard Reagents (R-MgX), then H₃O⁺ | Ketone |

| 3.1.3 | Hydrolytic Cleavage | H₃O⁺/heat or OH⁻/heat, then H₃O⁺ | Carboxylic Acid |

| 3.2.1 | Ether Cleavage | HI or HBr (conc.), heat | Alkyl Halide, Alcohol |

| 3.2.2 | Alkyl Chain Functionalization | Halogen (Cl₂, Br₂), UV light/heat | Halogenated Alkane |

Cascade Reactions and Complex Molecule Synthesis Utilizing Propanenitrile, 3-(isodecyloxy)-

Propanenitrile, 3-(isodecyloxy)- and its derivatives can be valuable precursors in cascade reactions for the synthesis of complex cyclic molecules. A key potential application lies in the intramolecular cyclization of dinitriles, a process known as the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis, yields a cyclic ketone. wikipedia.orgsynarchive.combuchler-gmbh.com

For a derivative of Propanenitrile, 3-(isodecyloxy)- to undergo such a reaction, a second nitrile group must be introduced into the molecule. For instance, a hypothetical dinitrile, bis(2-cyanoethyl) ether , which shares the core ether-linked dinitrile structure, can illustrate this principle. The Thorpe-Ziegler cyclization of such a dinitrile would proceed through the following mechanistic steps:

Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

Intramolecular Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule. This forms a five- or six-membered ring, which is energetically favored.

Cyclization: A cyclic imine is formed.

Tautomerization: The imine tautomerizes to the more stable enamine form.

Hydrolysis: Subsequent treatment with acid hydrolyzes the enamine and the remaining nitrile group to yield a cyclic ketone.

This strategy allows for the construction of carbocyclic systems that are otherwise challenging to synthesize. The isodecyloxy group in a similar, more complex dinitrile would be retained in the final cyclic ketone product, imparting lipophilicity.

Hypothetical Application in Complex Synthesis:

A hypothetical dinitrile substrate derived from isodecanol (B128192) could be envisioned to undergo a Thorpe-Ziegler cyclization. The resulting cyclic ketone could serve as a versatile intermediate for the synthesis of various complex molecules, such as steroids, prostaglandins, or other natural products, where a pre-formed ring system with a lipophilic side chain is advantageous.

Table 1: Hypothetical Thorpe-Ziegler Cyclization of Ether-Containing Dinitriles

| Substrate | Product after Hydrolysis | Ring Size |

| Bis(2-cyanoethyl) ether nih.gov | Cyclopentanone | 5-membered |

| 1,7-Dicyano-4-oxaheptane | 4-Oxacyclohexanone | 6-membered |

Electrophilic Aromatic Substitution Reactions (if applicable to specific derivatives)

While Propanenitrile, 3-(isodecyloxy)- itself is aliphatic, its derivatives containing an aromatic ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

Consider a hypothetical derivative, 3-(4-methylphenoxy)propanenitrile , where the isodecyloxy group is replaced by a p-tolyloxy group. This molecule contains a benzene (B151609) ring substituted with an alkoxy group (-O-CH₂CH₂CN) and a methyl group (-CH₃). Both substituents influence the position of attack by an incoming electrophile.

Alkoxy Group: The oxygen atom of the ether linkage has lone pairs of electrons that can be donated to the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it an activating group and an ortho, para-director. lkouniv.ac.in

Propanenitrile Side Chain: The nitrile group is strongly electron-withdrawing due to the electronegativity of nitrogen and the nature of the triple bond. However, in this hypothetical molecule, the nitrile group is separated from the aromatic ring by a three-atom chain (-O-CH₂CH₂-). Its electron-withdrawing inductive effect on the ring is therefore significantly attenuated and generally does not override the powerful directing effect of the directly attached oxygen atom. vaia.com

Methyl Group: The methyl group is a weak activating group and an ortho, para-director due to hyperconjugation and inductive effects.

In the case of 3-(4-methylphenoxy)propanenitrile , the powerful ortho, para-directing effect of the alkoxy group would dominate. Since the para position is already occupied by the methyl group, incoming electrophiles would be directed primarily to the positions ortho to the alkoxy group.

Illustrative Electrophilic Aromatic Substitution Reactions:

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. libretexts.org For our hypothetical derivative, these reactions would yield predominantly the 2-substituted product.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on a Hypothetical Derivative

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-(2-Nitro-4-methylphenoxy)propanenitrile |

| Bromination | Br⁺ | Br₂, FeBr₃ | 3-(2-Bromo-4-methylphenoxy)propanenitrile |

| Friedel-Crafts Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃ | 3-(2-Acetyl-4-methylphenoxy)propanenitrile |

The synthesis of substituted quinolines, an important class of heterocyclic compounds, can also be achieved through the electrophilic cyclization of appropriately substituted alkynylanilines, demonstrating another route to complex molecules from nitrile-containing precursors. nih.govnih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques for Propanenitrile, 3 Isodecyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Propanenitrile, 3-(isodecyloxy)-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

The protons closest to the ether oxygen (H-1') and the nitrile group (H-2) are expected to be the most deshielded, appearing furthest downfield. The protons of the isodecyl chain will appear in the more shielded upfield region, with the terminal isopropyl methyl groups (H-9', H-10') being the most shielded.

Predicted ¹H NMR Data for Propanenitrile, 3-(isodecyloxy)- Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | 2.65 | Triplet (t) | 2H |

| H-3 | 3.70 | Triplet (t) | 2H |

| H-1' | 3.55 | Triplet (t) | 2H |

| H-2' to H-6' | 1.25 - 1.40 | Multiplet (m) | 10H |

| H-7' | 1.58 | Multiplet (m) | 2H |

| H-8' | 1.75 | Multiplet (m) | 1H |

| H-9', H-10' | 0.88 | Doublet (d) | 6H |

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The presence of the nitrile group (C-1) is confirmed by a signal in the far downfield region (around 119 ppm). The carbons attached to the electronegative oxygen atom (C-3 and C-1') are also shifted downfield compared to the other aliphatic carbons.

Predicted ¹³C NMR Data for Propanenitrile, 3-(isodecyloxy)- Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 119.5 |

| C-2 (CH₂) | 18.8 |

| C-3 (CH₂) | 66.2 |

| C-1' (OCH₂) | 71.0 |

| C-2' to C-7' (Alkyl CH₂) | 26.0 - 39.5 |

| C-8' (CH) | 27.8 |

| C-9', C-10' (CH₃) | 22.7 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. sdsu.edu For Propanenitrile, 3-(isodecyloxy)-, key correlations would be observed between:

H-2 and H-3, confirming the propanenitrile ethyl fragment.

H-1' and H-2', connecting the ether linkage to the alkyl chain.

H-8' and the methyl protons H-9'/H-10', confirming the terminal isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. For instance, the proton signal at ~2.65 ppm (H-2) would show a cross-peak with the carbon signal at ~18.8 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different molecular fragments. sdsu.eduyoutube.com Key HMBC correlations would include:

Protons H-3 to carbon C-1', confirming the ether linkage between the propanenitrile and isodecyl moieties.

Protons H-2 to the nitrile carbon C-1.

Protons H-1' to carbon C-3.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of Propanenitrile, 3-(isodecyloxy)- would be the sharp, strong absorption from the nitrile (C≡N) group stretching vibration. Other key absorptions include the C-H stretching of the alkyl groups and the C-O-C stretching of the ether linkage.

Raman Spectroscopy: While the C-O-C stretch is typically weak in Raman, the C≡N stretch, due to its polarizability, would also be observable, though likely weaker than in the IR spectrum. The C-H stretching and bending modes of the long alkyl chain would be strong in the Raman spectrum.

Predicted Vibrational Frequencies for Propanenitrile, 3-(isodecyloxy)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong | Strong |

| C≡N Stretch | Nitrile | 2240 - 2260 | Strong, Sharp | Medium |

| CH₂/CH₃ Bend | Alkyl | 1375 - 1465 | Medium | Medium |

| C-O-C Stretch | Ether | 1080 - 1150 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₁₃H₂₅NO, the calculated exact mass is 211.1936 g/mol . nih.gov

Upon ionization (e.g., by electron impact), the molecular ion (M⁺˙) undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. The fragmentation pathways are predictable based on the stability of the resulting carbocations and radicals.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway.

Loss of the C₈H₁₇ alkyl radical from the isodecyl group would lead to a fragment ion at m/z 98 (CH₂=O⁺-CH₂CH₂CN).

Cleavage of the C-O bond can lead to the formation of the isodecyl cation [C₁₀H₂₁]⁺ at m/z 141.

Fragmentation of the Isodecyl Chain: The branched alkyl chain can fragment at various points, leading to a series of peaks separated by 14 Da (CH₂), which is characteristic of long-chain alkanes.

Cleavage adjacent to the Nitrile Group: Loss of the nitrile group as a radical (•CN) is less common, but cleavage of the C2-C3 bond could occur, leading to smaller fragments.

Theoretical and Computational Chemistry Investigations of Propanenitrile, 3 Isodecyloxy

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of Propanenitrile, 3-(isodecyloxy)-. DFT calculations can predict a variety of ground-state properties.

A hypothetical DFT study of Propanenitrile, 3-(isodecyloxy)- at a common level of theory, such as B3LYP/6-31G*, would likely yield the optimized molecular geometry, electronic energy, and frontier molecular orbital (HOMO and LUMO) energies. These parameters are crucial for understanding the molecule's stability and reactivity.

Hypothetical DFT-Calculated Properties for Propanenitrile, 3-(isodecyloxy)-

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Electronic Energy | -X.XXXX Hartrees | A measure of the molecule's stability. |

| HOMO Energy | -Y.YY eV | Indicates the electron-donating ability. |

| LUMO Energy | +Z.ZZ eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Y.YY + Z.ZZ) eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. The actual values would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For Propanenitrile, 3-(isodecyloxy)-, the MEP map would likely show a region of negative electrostatic potential (typically colored red or orange) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. The oxygen atom of the ether group would also exhibit a negative potential. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those adjacent to the electronegative oxygen and nitrogen atoms. This information is critical for understanding how the molecule interacts with other chemical species.

Conformational Analysis and Energy Landscapes

The presence of a flexible isodecyloxy chain in Propanenitrile, 3-(isodecyloxy)- gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around the single bonds.

Due to the large number of rotatable bonds, a systematic search of the entire conformational space would be computationally expensive. Therefore, a combination of methods, such as molecular mechanics for an initial screening followed by DFT calculations for refining the energies of the most promising conformers, would be a suitable approach. The resulting conformational energy landscape would reveal the relative populations of different conformers at a given temperature and provide insights into the molecule's flexibility and average shape in different environments.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction and identifying the transition states that connect reactants, intermediates, and products. For Propanenitrile, 3-(isodecyloxy)-, several reactions could be of interest.

One key reaction is its synthesis, likely through the cyanoethylation of isodecyl alcohol. The mechanism of cyanoethylation of alcohols has been studied and is understood to involve the nucleophilic attack of the alkoxide on acrylonitrile (B1666552). Computational modeling could provide detailed insights into the transition state geometry and activation energy for this reaction.

Other potential reactions of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine, could also be investigated computationally. By calculating the energy barriers for these transformations, it would be possible to predict the conditions under which these reactions are likely to occur.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for Propanenitrile, 3-(isodecyloxy)- are publicly available, such models could be developed for a series of its analogues to predict various endpoints.

For instance, a QSAR study could be designed to predict the toxicity of a series of 3-alkoxypropanenitriles by correlating their structural descriptors with experimentally determined toxicity data. Similarly, a QSPR model could be developed to predict physical properties like boiling point, vapor pressure, or water solubility for this class of compounds.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Hypothetical Descriptors for a QSAR/QSPR Model of 3-Alkoxypropanenitrile Analogues

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms | Basic molecular properties. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to electronic properties and reactivity. |

| Geometric | Molecular Surface Area, Molecular Volume | Describe the size and shape of the molecule. |

By developing robust QSAR/QSPR models, it would be possible to screen new, unsynthesized analogues of Propanenitrile, 3-(isodecyloxy)- for desired properties or to identify structural features that are critical for a particular activity.

Advanced Applications in Materials Science and Industrial Chemical Processes

A Building Block for High-Performance Polymers

While extensive research into the specific polymerization of Propanenitrile, 3-(isodecyloxy)- is not widely documented in publicly available literature, its chemical structure suggests a potential role as a comonomer in the synthesis of specialty polymers. The presence of a nitrile group and a flexible isodecyloxy chain offers possibilities for creating polymers with tailored properties.

Crafting Specialty Polymers and Copolymers

The incorporation of Propanenitrile, 3-(isodecyloxy)- as a comonomer could lead to the development of polymers with unique characteristics. The nitrile group can be a site for various chemical modifications or can contribute to the polymer's polarity and chemical resistance. The long, branched isodecyloxy group can act as an internal plasticizer, imparting flexibility and influencing the polymer's solubility and compatibility with other materials.

Engineering Polymer Properties

The inclusion of the isodecyloxy group is anticipated to have a significant impact on the final polymer's characteristics:

Flexibility: The bulky and flexible isodecyloxy side chain can increase the free volume within the polymer matrix, lowering the glass transition temperature and enhancing the material's flexibility and impact resistance.

Adhesion: The polar nitrile group can enhance the polymer's adhesion to various substrates through dipole-dipole interactions and hydrogen bonding, making it a potentially valuable component in adhesives and coatings.

Performance in Surfactant and Detergent Formulations

At the Interface: Activity and Micelle Formation

It is expected that Propanenitrile, 3-(isodecyloxy)- would exhibit surface-active properties, reducing the surface tension of water and the interfacial tension between oil and water. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules would self-assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic nitrile groups facing the aqueous environment.

Aiding Emulsions and Dispersions

The ability to form stable micelles and adsorb at interfaces makes Propanenitrile, 3-(isodecyloxy)- a potential candidate for use as an emulsifying agent to stabilize oil-in-water or water-in-oil emulsions. Furthermore, it could function as a dispersing agent, preventing the agglomeration of solid particles in a liquid medium, which is crucial in the formulation of paints, inks, and other industrial dispersions.

Enhancing Industrial Fluids as a Key Additive

Propanenitrile, 3-(isodecyloxy)- has been identified as a component in various industrial fluid formulations, where it can impart specific beneficial properties.

In the realm of lubricants , the polar nitrile group can provide a strong affinity for metal surfaces, forming a protective film that can reduce friction and wear. The long alkyl chain would contribute to the solubility of the additive in the base oil.

Within coatings , this compound could act as a leveling agent, promoting the formation of a smooth and uniform film. Its surfactant-like properties can also aid in pigment wetting and dispersion, leading to improved color development and stability. The potential for this compound to modify surface tension could also be beneficial in other industrial fluids, such as metalworking fluids and hydraulic fluids, to enhance their performance characteristics.

Rheological Modifiers and Performance Enhancers

Rheology modifiers are crucial additives that control the flow characteristics of liquid systems. crodaagriculture.combasf.com They are essential in ensuring the stability and proper application of products such as paints, coatings, and personal care items. basf.com The efficacy of a rheological modifier is largely dependent on its molecular structure and its interaction with the surrounding medium.

While direct studies on Propanenitrile, 3-(isodecyloxy)- as a primary rheological modifier are not extensively documented, its molecular architecture suggests a potential role in this area. The long, branched isodecyl chain can contribute to the viscosity of a formulation through a process known as hydrodynamic thickening, where the entanglement of long-chain molecules increases the resistance to flow. basf.com In non-aqueous systems, such molecules can enhance stability and prevent the settling of suspended particles. crodaagriculture.com

Table 1: Potential Rheological Influence of Molecular Components

| Molecular Component | Potential Rheological Effect | Mechanism |

|---|---|---|

| Isodecyl Chain | Increased Viscosity | Chain entanglement and hydrodynamic thickening. |

Corrosion Inhibition Properties

Organic corrosion inhibitors are vital in protecting metallic surfaces from degradation in various industrial environments. researchpublish.comtridentenergyintl.com Their effectiveness is typically attributed to their ability to adsorb onto the metal surface, forming a protective barrier that slows down corrosive processes. researchpublish.comresearchgate.net This adsorption is often facilitated by the presence of heteroatoms, such as nitrogen and oxygen, and hydrophobic alkyl chains. researchpublish.comresearchgate.net

Propanenitrile, 3-(isodecyloxy)- possesses the key structural features of an effective organic corrosion inhibitor. The nitrogen atom in the nitrile group and the oxygen atom in the ether linkage can act as adsorption centers, forming coordinate bonds with the metal surface. researchgate.net The long isodecyl chain then forms a dense, hydrophobic layer that repels water and other corrosive agents, thereby preventing them from reaching the metal surface. researchpublish.com This dual-action mechanism, combining adsorption and the formation of a protective film, is a hallmark of efficient corrosion inhibitors.

Table 2: Corrosion Inhibition Mechanisms

| Feature | Role in Corrosion Inhibition |

|---|---|

| Nitrile Group (-C≡N) | Adsorption onto the metal surface through the electron-rich nitrogen atom. |

| Ether Linkage (-O-) | Additional adsorption site through the oxygen atom. |

Intermediate for Non-Pharmaceutical Organic Synthesis

The nitrile functional group is a versatile precursor in organic synthesis, readily convertible into other important functional groups such as carboxylic acids and amines. wikipedia.orglibretexts.org This reactivity makes Propanenitrile, 3-(isodecyloxy)- a valuable intermediate in the synthesis of a range of non-pharmaceutical specialty chemicals.

The hydrolysis of the nitrile group under acidic or basic conditions yields 3-(isodecyloxy)propanoic acid. wikipedia.orglibretexts.org This carboxylic acid derivative can be further utilized in the production of esters and amides with potential applications as plasticizers, lubricants, or surfactants.

Furthermore, the reduction of the nitrile group leads to the formation of 3-(isodecyloxy)propylamine. wikipedia.orglibretexts.org This primary amine is a key building block for synthesizing more complex molecules, including surfactants, emulsifiers, and antistatic agents. The presence of the isodecyloxy group in these resulting molecules imparts desirable surface-active properties.

Table 3: Synthetic Transformations of Propanenitrile, 3-(isodecyloxy)-

| Reaction | Reagents | Product | Potential Applications of Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | 3-(isodecyloxy)propanoic acid | Synthesis of esters, amides, plasticizers, lubricants. |

Application in Catalysis and Reaction Media

While the primary applications of Propanenitrile, 3-(isodecyloxy)- are in materials science and as a synthetic intermediate, its chemical structure suggests potential, albeit less explored, roles in catalysis and as a specialized reaction medium.

Nitriles can act as ligands in transition metal complexes, which are used as catalysts in a variety of organic reactions. wikipedia.org The nitrogen atom of the nitrile group can coordinate to a metal center, influencing its catalytic activity and selectivity. While specific examples involving Propanenitrile, 3-(isodecyloxy)- are not prominent in the literature, the possibility of its use in designing specialized catalysts exists.

The physical properties of Propanenitrile, 3-(isodecyloxy)-, such as its likely high boiling point and nonpolar character due to the long alkyl chain, could make it a suitable solvent or co-solvent for specific chemical reactions, particularly those involving nonpolar reactants. In certain multiphase reactions, it could potentially function as a phase-transfer agent, facilitating the interaction of reactants present in different immiscible phases.

Environmental Chemical Considerations and Degradation Pathways

Biodegradation Studies and Microbial Transformation

Biodegradation is expected to be a primary route for the environmental degradation of Propanenitrile, 3-(isodecyloxy)-.

Microorganisms have evolved diverse enzymatic pathways to break down nitrile compounds. frontiersin.org For aliphatic nitriles, two main pathways are recognized: frontiersin.orgnih.gov

A two-step pathway involving nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). nih.gov

A one-step pathway where a nitrilase directly hydrolyzes the nitrile to a carboxylic acid and ammonia. nih.gov

Studies on various aliphatic nitriles have shown that they can be utilized by microorganisms as a source of carbon and nitrogen. daneshyari.comnih.govresearchgate.net The efficiency of biodegradation can be influenced by the structure of the nitrile and the specific microbial communities present. nih.govdaneshyari.com

Based on the known microbial degradation pathways for aliphatic nitriles, the primary degradation products of Propanenitrile, 3-(isodecyloxy)- are expected to be:

3-(Isodecyloxy)propionic acid

Ammonia

The intermediate amide, 3-(isodecyloxy)propanamide , may also be transiently formed. nih.gov If the ether linkage were to be cleaved, isodecanol (B128192) and 3-hydroxypropanenitrile would be additional potential degradation products.

Potential Biodegradation Products of Propanenitrile, 3-(isodecyloxy)-

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 3-(Isodecyloxy)propionic acid | C13H26O3 | Nitrile hydrolysis (primary) |

| Ammonia | NH3 | Nitrile hydrolysis (primary) |

| 3-(Isodecyloxy)propanamide | C13H27NO2 | Intermediate in two-step nitrile hydrolysis |

| Isodecanol | C10H22O | Ether cleavage |

| 3-Hydroxypropanenitrile | C3H5NO | Ether cleavage |

The environmental persistence of Propanenitrile, 3-(isodecyloxy)- will be a balance between its degradation rates and its partitioning behavior. While biodegradation is a likely degradation pathway, the long alkyl chain might reduce its bioavailability to microorganisms, potentially slowing down the degradation process. Its strong adsorption to soil and sediment can also sequester it from microbial attack, increasing its persistence in these compartments. chemsafetypro.com

A screening-level assessment of a structurally similar compound, 3-(cis-3-hexenyloxy)propanenitrile, indicated that it was not persistent, bioaccumulative, and toxic (PBT). uu.nl Predictive models like EPI Suite's BIOWIN can provide estimations of the biodegradation timeline, suggesting whether the compound is likely to persist in the environment. chemsafetypro.comchemistryforsustainability.orgresearchgate.net

Ecological Impact Assessment (focusing on chemical transformations and environmental cycling)

The ecological impact of Propanenitrile, 3-(isodecyloxy)- is linked to its chemical transformations and cycling in the environment. The toxicity of aliphatic nitriles can be associated with the metabolic release of cyanide, although the rate of release varies between different nitriles. nih.govnih.gov

The degradation of Propanenitrile, 3-(isodecyloxy)- to 3-(isodecyloxy)propionic acid and ammonia represents a detoxification pathway, as these products are generally less toxic. The release of ammonia can contribute to nutrient loading in aquatic systems.

Future Research Directions and Unexplored Avenues for Propanenitrile, 3 Isodecyloxy

Development of Highly Efficient and Sustainable Synthesis Methodologies

The current synthesis of Propanenitrile, 3-(isodecyloxy)- typically involves the cyanoethylation of isodecyl alcohol, a reaction where acrylonitrile (B1666552) undergoes a Michael addition with the alcohol. While effective, traditional methods often rely on strong base catalysts and solvents that pose environmental concerns. Future research should prioritize the development of green and sustainable synthetic routes.

Key areas of focus include:

Heterogeneous Catalysis: Investigating solid acid or base catalysts could simplify product purification and catalyst recycling, reducing waste and improving process efficiency.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates like acrylonitrile, and potential for higher yields and purity.

Atom-Economical Approaches: Exploring alternative pathways that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry that could be applied here. acs.org

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthesis Methodologies for Propanenitrile, 3-(isodecyloxy)-

| Methodology | Catalyst | Solvent | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Conventional Batch | Sodium Hydroxide (B78521) | Toluene | Well-established | Optimization of reaction conditions |

| Heterogeneous Catalysis | Solid Acid/Base | Solvent-free | Catalyst recyclability, reduced waste | Catalyst design and performance |

| Flow Chemistry | Immobilized Catalyst | Minimal Solvent | Enhanced safety, scalability, purity | Reactor design, process optimization |

| Biocatalysis | Lipase/Nitrilase | Aqueous Media | Mild conditions, high selectivity | Enzyme screening and engineering |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of Propanenitrile, 3-(isodecyloxy)-—containing both a nitrile and an ether—opens the door to a wide array of chemical transformations. While the independent reactivity of nitriles and ethers is well-documented, their interplay within the same molecule is a fertile ground for discovery.

Future research should explore:

Selective Functionalization: Developing methods to selectively functionalize the molecule at various positions, such as the α-carbon to the nitrile group or specific C-H bonds on the isodecyl chain. xtalks.com

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, exploring cycloaddition reactions to form heterocyclic structures or transition-metal-catalyzed additions could yield novel compounds. researchgate.netnumberanalytics.com The nitrile group can be reduced to a primary amine, which is a valuable synthetic intermediate. ncert.nic.inlibretexts.org

Ether Linkage Reactivity: While generally stable, the ether linkage could be targeted for cleavage or rearrangement under specific catalytic conditions, providing a route to different functionalized propanenitriles. google.comnoaa.gov

Design and Synthesis of Advanced Materials with Tunable Properties

The unique combination of a polar head (nitrile) and a nonpolar tail (isodecyl ether) makes Propanenitrile, 3-(isodecyloxy)- an interesting candidate for the development of advanced materials.

Potential avenues for research include:

Polymer Additives: The long alkyl chain suggests its potential use as a plasticizer for polymers, enhancing flexibility and processing characteristics. Its compatibility with nitrile-containing polymers like nitrile rubber could be particularly advantageous.

Surfactants and Emulsifiers: The amphiphilic character of the molecule could be harnessed for applications in emulsion polymerization or as a component in surfactant formulations.

Functional Fluids: The physical properties endowed by the isodecyl group, such as viscosity and lubricity, could make it a useful component in lubricants or hydraulic fluids, with the nitrile group offering a site for further functionalization.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Development

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. acs.orgacs.org For a specialty chemical like Propanenitrile, 3-(isodecyloxy)-, these technologies can significantly accelerate progress.

Key applications of AI and ML include:

Property Prediction: Machine learning models can be trained to predict the physical, chemical, and performance properties of Propanenitrile, 3-(isodecyloxy)- and its derivatives, reducing the need for extensive experimental testing. revvitysignals.com

Synthesis Route Optimization: AI algorithms can analyze vast reaction databases to suggest the most efficient and sustainable synthetic pathways, including optimal catalysts and reaction conditions. specialchem.com

Discovery of New Applications: By analyzing structure-property relationships across large datasets of chemical compounds, AI can identify potential new applications for Propanenitrile, 3-(isodecyloxy)- in areas not yet considered. xtalks.com

Table 2: Potential AI/ML Applications in Propanenitrile, 3-(isodecyloxy)- Research

| Application Area | AI/ML Tool | Expected Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Accurate estimation of boiling point, viscosity, solubility, etc. |

| Synthesis Design | Retrosynthesis Software, Reaction Optimization Algorithms | Identification of novel, efficient synthesis routes and conditions. |

| New Applications | Similarity Searching, Predictive Modeling | Discovery of potential uses in new material formulations or as a specialty solvent. |

Comprehensive Theoretical Studies on Complex Intermolecular Interactions and Solvation Effects

A deep understanding of the molecular-level behavior of Propanenitrile, 3-(isodecyloxy)- is crucial for predicting its macroscopic properties and reactivity. Computational chemistry provides powerful tools for this purpose.

Future theoretical studies should focus on:

Conformational Analysis: The flexible isodecyl chain can adopt numerous conformations. Understanding the preferred shapes of the molecule is key to explaining its physical properties.

Intermolecular Interactions: The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. noaa.gov Quantifying these interactions, along with the van der Waals forces from the alkyl chain, will clarify how the molecules organize in the liquid state and in mixtures.

Solvation Effects: Modeling how the molecule interacts with different solvents will be critical for designing reaction conditions and predicting its behavior in various formulations. The polarity of the nitrile group suggests strong interactions with polar solvents, while the large nonpolar tail will favor nonpolar environments. libretexts.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(isodecyloxy)propanenitrile, and what methodological considerations are critical for reproducibility?

- Answer : A widely applicable method involves nucleophilic substitution between isodecyl alcohol derivatives (e.g., isodecyl bromide or tosylate) and 3-hydroxypropanenitrile under basic conditions (e.g., K₂CO₃ or NaH). Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis of the nitrile group. Purification typically requires column chromatography or distillation to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing 3-(isodecyloxy)propanenitrile, and how are spectral data interpreted?

- Answer :

- NMR : ¹H NMR reveals peaks for the isodecyloxy chain (δ 0.8–1.6 ppm for branched alkyl protons) and the nitrile-adjacent methylene group (δ 2.5–3.0 ppm). ¹³C NMR confirms the nitrile carbon at ~120 ppm.

- IR : A strong C≡N stretch near 2240 cm⁻¹ is diagnostic.

- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the branched alkoxy chain .

Q. What safety protocols are recommended for handling 3-(isodecyloxy)propanenitrile in laboratory settings?

- Answer : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of vapors. Work in a fume hood with proper ventilation. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(isodecyloxy)propanenitrile, particularly regarding steric hindrance from the isodecyloxy group?

- Answer : Steric effects from the bulky isodecyl chain slow nucleophilic substitution. Strategies include:

- Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Increasing reaction temperature (80–100°C) to overcome kinetic barriers.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Q. What methodologies are suitable for investigating the biological activity of 3-(isodecyloxy)propanenitrile, and how does its structure influence target interactions?

- Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or esterases, comparing activity to analogs (e.g., 3-(4-fluorophenoxy)propanenitrile). The isodecyloxy group’s lipophilicity may enhance membrane permeability but reduce solubility in aqueous media.

- Molecular Docking : Use software like AutoDock to predict binding affinities with targets such as G-protein-coupled receptors, leveraging the nitrile’s potential for hydrogen bonding .

Q. How should researchers resolve contradictions in reported reactivity data for 3-(isodecyloxy)propanenitrile, such as conflicting hydrolysis rates under acidic vs. basic conditions?

- Answer :

- Controlled Replication : Repeat experiments with standardized conditions (e.g., 1M HCl vs. 1M NaOH at 25°C) and monitor via HPLC.

- Computational Analysis : Apply DFT calculations (e.g., Gaussian) to model the reaction pathway and identify intermediates.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(methoxy)propanenitrile) to isolate electronic vs. steric effects .

Q. What strategies are recommended for modifying 3-(isodecyloxy)propanenitrile to enhance its utility as a synthetic intermediate in polymer chemistry?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.